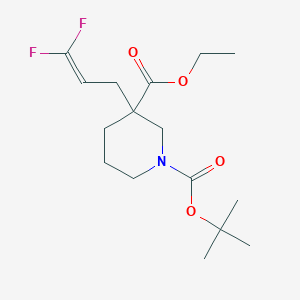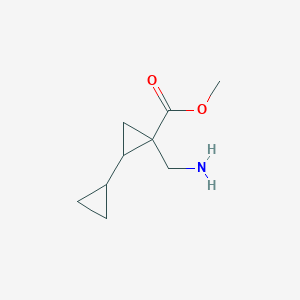
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate
Vue d'ensemble
Description
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, also known as MBC, is an organic compound which belongs to the class of cyclopropanes. It is a colorless solid at room temperature and has a molecular formula of C7H12NO2. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and lab experiments. In
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folates. Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate can also be used as a substrate for the enzyme serine hydroxymethyltransferase (SHMT), which is involved in the metabolism of serine. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been used to study the structure and function of various enzymes, such as cytochrome P450 and aldehyde oxidase.
Mécanisme D'action
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate acts as an inhibitor of DHFR by binding to the enzyme and preventing it from catalyzing the reaction of dihydrofolate and NADPH to form tetrahydrofolate and NADP+. Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate also acts as a substrate for SHMT, where it is converted to glycine and formaldehyde. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate can act as an inhibitor of cytochrome P450 and aldehyde oxidase, which are involved in the metabolism of drugs and other xenobiotics.
Effets Biochimiques Et Physiologiques
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects in various animal models. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been shown to have neuroprotective effects, as it has been shown to reduce the levels of reactive oxygen species in the brain. Furthermore, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has been shown to have beneficial effects on heart health, as it has been shown to reduce the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate is relatively stable, and it is not toxic to laboratory animals. However, there are some limitations to using Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate in lab experiments. For example, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions. Additionally, Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate may not be suitable for experiments that require a high concentration of the compound, as it can be difficult to dissolve in organic solvents.
Orientations Futures
There are several potential future directions for Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate research. First, more research is needed to better understand the mechanism of action of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate in various biochemical and physiological processes. Additionally, more research is needed to better understand the pharmacokinetics of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, as well as its potential interactions with other drugs. Furthermore, more research is needed to explore the potential therapeutic applications of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, such as its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, more research is needed to explore the potential toxicity of Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate, as well as its potential interactions with other drugs.
Propriétés
IUPAC Name |
methyl 1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(5-10)4-7(9)6-2-3-6/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFLUFKCCEQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)bi(cyclopropane)-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)
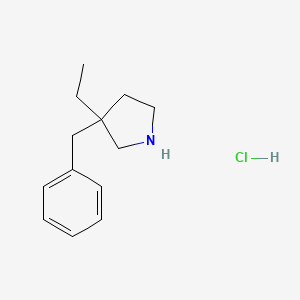
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)
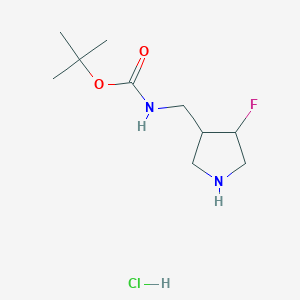
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
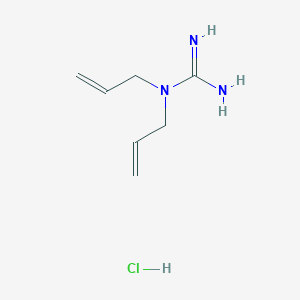
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
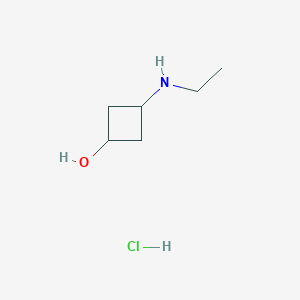
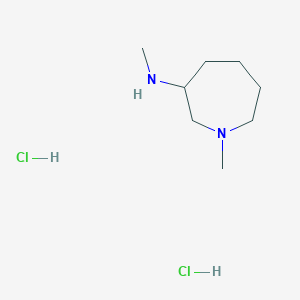
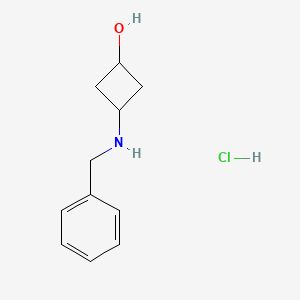
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)
![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
